15-Acetyldeoxynivalenol
Overview
Description
15-Acetyldeoxynivalenol (15-ADON) is a mycotoxin belonging to the trichothecene group, produced by Fusarium species, which are common contaminants of grains and cereals. This toxin, along with deoxynivalenol (DON) and other acetylated derivatives, is associated with Fusarium ear rot of maize and Fusarium head blight of small grain cereals, posing dietary health risks to humans and animals due to its inhibition of peptidyltransferase activity and consequent limitation of eukaryotic protein synthesis (Doyle et al., 2009).
Synthesis Analysis
The biosynthetic pathway of 15-ADON involves several precursors and enzymatic steps, starting from simpler trichothecenes. Isotrichodermin has been identified as a key precursor, undergoing hydroxylations and acetylation to form 15-ADON. This process emphasizes the role of enzymatic transformations within the Fusarium species in producing this mycotoxin (Zamir et al., 1996).
Molecular Structure Analysis
15-ADON's molecular structure features a sesquiterpenoid core with an acetyl group at the C-15 position, characteristic of trichothecenes. This structural attribute is crucial for its biological activity, including the inhibition of protein synthesis in eukaryotic cells. The acetyl group's position significantly impacts the toxin's biological activity and metabolic fate in organisms (Schmeitzl et al., 2015).
Chemical Reactions and Properties
15-ADON undergoes metabolic reactions including deacetylation and sulfation when it interacts with biological systems. These transformations are part of its detoxification or activation within host organisms. Deacetylation to DON is a critical step, affecting its toxicity and bioavailability (Ajandouz et al., 2016).
Physical Properties Analysis
The physical properties of 15-ADON, including solubility and stability, are influenced by its molecular structure. These properties affect its distribution in contaminated crops and its persistence in the environment. Detailed studies on these aspects are essential for understanding the risks associated with Fusarium toxins and developing strategies for contamination control.
Chemical Properties Analysis
The chemical behavior of 15-ADON, such as its reactivity with other compounds and susceptibility to enzymatic degradation, plays a significant role in its fate in the food chain and its impact on health. The enzymatic breakdown, particularly deacetylation to DON, is a key process in determining the toxin's bioavailability and toxicity (Ajandouz et al., 2016).
Scientific Research Applications
Animal Health and Toxicology :
- 15-ADON is a biosynthetic precursor of deoxynivalenol (DON) and can cause decreased feed intake, reduced body weight gain, and altered blood clotting function in mice (Pestka, Lin, & Forsell, 1986).
- It exhibits emetic activity similar to DON in swine, indicating potential toxicity risks in livestock (Pestka, Lin, & Miller, 1987).
Food and Feed Contamination :
- 15-ADON is used in UPLC-MS/MS methods for detecting mycotoxin levels in wheat bakery products, demonstrating its role as a contaminant in human food sources (Vidal, Sanchis, Ramos, & Marín, 2015).
- It is produced by Fusarium graminearum in soil or cereals and is utilized for comparing isolates from various locations, helping in understanding the spread and impact of this mycotoxin (Mirocha, Abbas, Windels, & Xie, 1989).
Cellular and Molecular Studies :
- 15-ADON induces DNA damage, inhibition of DNA replication, and cell cycle arrest in Caco-2 cells, making it significant in studies related to cellular responses to toxins (He et al., 2021).
- In yeast, 15-ADON shows a notable toxic response, with repression of mitochondrial ribosomal genes, which parallels toxicity trends observed in mammalian cells (Suzuki & Iwahashi, 2012).
Applications in Analytical Chemistry :
- It can be used for detecting and quantifying contamination in wheat samples, with detection limits at 50-100 ng/g, showcasing its utility in food safety and quality control processes (Usleber, Schneider, Märtlbauer, & Terplan, 1993).
- Stable isotope-labelled 3-ADON and 15-ADON are used as internal standards in stable isotope dilution assays for analyzing contaminated food and feed (Asam & Rychlik, 2012).
Pathogenicity and Virulence Studies :
- It is not a pathogenic or virulence factor for Gibberella zeae on maize or carnation but can cause seedling diseases and ear mold pathogens in maize and wheat (Adams & Hart, 1989).
Safety And Hazards
15-Acetyldeoxynivalenol is a skin and eye irritant . It is considered among the most commonly and widely distributed cereal contaminants . It is classified as a flammable liquid (Category 2), and it has acute toxicity when swallowed, in contact with skin, or if inhaled (Category 4). It also causes serious eye irritation (Category 2A) .
Future Directions
In view of the synergistic toxic effect of DON and other mycotoxins, strategies to detect DON and control it biologically and the development of enzymes for the biodegradation of various mycotoxins and their introduction in the market are the current and future research hotspots . Low-temperature plasma treatment, a rapid and environment-friendly method, was shown to be effective in degrading DON, 3-AcDON, and 15-AcDON .
properties
IUPAC Name |
[(1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O7/c1-8-4-11-16(6-22-9(2)18,13(21)12(8)20)15(3)5-10(19)14(24-11)17(15)7-23-17/h4,10-11,13-14,19,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGRYIRJIFKTAN-HTJQZXIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20891851 | |
Record name | 15-Acetyldeoxynivalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20891851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
15-Acetyldeoxynivalenol | |
CAS RN |
88337-96-6 | |
Record name | 15-Acetyldeoxynivalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88337-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15-Acetyldeoxynivalenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088337966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15-Acetyldeoxynivalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20891851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 88337-96-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEOXYNIVALENOL 15-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0430X4R3Z1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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